Ethyl isovalerate

Description

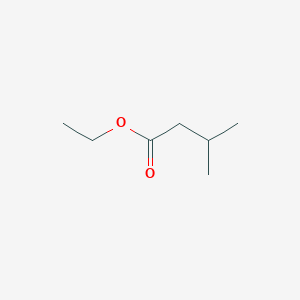

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXUHEORWJQRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | ETHYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047057 | |

| Record name | Ethyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes., Liquid, colourless liquid/strong, fruity, vinous, apple-like odour on dilution | |

| Record name | ETHYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

131.00 to 133.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2 mg/mL at 20 °C, soluble in propylene glycol, 1 ml in 350 ml water; miscible with alcohol, most fixed oils | |

| Record name | Ethyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.862-0.866 | |

| Record name | Ethyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

108-64-5 | |

| Record name | ETHYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ISOVALERATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZZ5597636 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-99.3 °C | |

| Record name | Ethyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

ethyl isovalerate CAS number 108-64-5

An In-depth Technical Guide to Ethyl Isovalerate (CAS 108-64-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named ethyl 3-methylbutanoate, is an organic ester characterized by the chemical formula C₇H₁₄O₂.[1] It presents as a colorless oily liquid and is well-known for its potent, fruity scent reminiscent of apples and pineapples.[1] This compound occurs naturally in a variety of fruits, vegetables, and alcoholic beverages, where it contributes to their aromatic profiles.[1] In industrial contexts, this compound is extensively used in the flavor and fragrance sectors and serves as a crucial intermediate in the synthesis of pharmaceutical compounds. This technical guide offers a detailed examination of this compound, covering its physicochemical properties, protocols for its synthesis and purification, comprehensive spectroscopic analysis, and its applications within the sphere of drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are compiled in Table 1. This information is vital for the safe handling, storage, and effective application of the compound in both laboratory and industrial environments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 108-64-5 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless oily liquid |

| Odor | Strong, fruity, apple-like |

| Boiling Point | 131 - 133 °C |

| Melting Point | -99 °C |

| Density | 0.864 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.393 - 1.399 |

| Flash Point | 36.7 °C (98.0 °F) |

| Solubility | Slightly soluble in water; soluble in ethanol and ether |

Synthesis and Purification

Synthesis: Fischer Esterification

The most common industrial and laboratory-scale synthesis of this compound is achieved through the Fischer esterification of isovaleric acid with ethanol. This reaction is catalyzed by a strong acid, typically sulfuric acid.[2] Being a reversible process, the reaction equilibrium is shifted towards the formation of the ester by employing an excess of ethanol or by the removal of water as it is formed.[2]

Materials:

-

Isovaleric acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Diethyl ether (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Standard laboratory glassware (beakers, Erlenmeyer flasks)

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add isovaleric acid and an excess of absolute ethanol (a molar ratio of 1:3 is recommended).

-

While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 1-2 hours.

-

Upon completion, allow the mixture to cool to ambient temperature.

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Perform sequential washes of the organic layer with deionized water, 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with a saturated solution of sodium chloride (brine). Caution: Frequent venting of the separatory funnel is necessary during the bicarbonate wash to release pressure from CO₂ evolution.

-

Isolate the organic layer containing the crude this compound and dry it over anhydrous sodium sulfate.

-

Filter or decant the dried organic layer to remove the desiccant, yielding the crude product.

Purification: Fractional Distillation

To achieve high purity, the crude this compound is subjected to fractional distillation. This process effectively separates the desired ester from unreacted starting materials, byproducts, and residual solvent.[3]

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed with Raschig rings)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus, ensuring all ground glass joints are properly sealed.

-

Charge the distillation flask with the crude this compound and add a few boiling chips to ensure smooth boiling.

-

Insulate the fractionating column with glass wool or aluminum foil to maintain an adiabatic temperature gradient.

-

Gently heat the distillation flask to initiate distillation.

-

Collect and discard any low-boiling initial fractions (forerun).

-

Collect the pure this compound fraction that distills at its characteristic boiling point of 131-133 °C.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides a detailed map of the proton environments within the this compound molecule.[1][4]

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.95 | Doublet | 6H | (CH₃ )₂CH- |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.08 | Multiplet | 1H | (CH₃)₂CH - |

| ~2.15 | Doublet | 2H | -CH-CH₂ -COO- |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum confirms the carbon skeleton of the molecule.[1][5]

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~14.2 | -O-CH₂-C H₃ |

| ~22.4 | (C H₃)₂CH- |

| ~25.9 | (CH₃)₂C H- |

| ~43.5 | -CH-C H₂-COO- |

| ~60.2 | -O-C H₂-CH₃ |

| ~172.9 | -C OO- |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound.[6]

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Mass Spectrometry

Mass spectrometry (MS) provides the molecular weight and characteristic fragmentation pattern of the molecule.[1]

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment Ion |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 88 | High | [M - C₃H₆]⁺ |

| 85 | High | [M - OC₂H₅]⁺ |

| 57 | High (Base Peak) | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Applications in Drug Development

This compound is a valuable precursor in the synthesis of several pharmaceutical compounds, particularly those with sedative and spasmolytic properties.[7] A prominent example is its use in the synthesis of ethyl α-bromoisovalerate, a key component of the medication Corvalolum.[7]

Synthesis of Ethyl α-Bromoisovalerate

This compound can be converted to ethyl α-bromoisovalerate through bromination at the α-carbon position. This transformation is a critical step in the synthesis of certain sedative drugs.

Safety and Handling

This compound is a flammable liquid and should be handled in accordance with standard laboratory safety procedures.[8] It can cause mild irritation to the skin and eyes.[8] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, gloves, and a flame-resistant lab coat) must be worn. The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames.

Conclusion

This compound is a commercially significant ester with diverse applications in the flavor and pharmaceutical industries. This guide has provided a comprehensive technical overview, including its physicochemical characteristics, detailed protocols for its synthesis and purification, and a thorough analysis of its spectroscopic data. Its role as a key intermediate in drug synthesis underscores its importance to the field of medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related disciplines.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Role of this compound in drug development.

References

- 1. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. vernier.com [vernier.com]

- 4. This compound(108-64-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(108-64-5) 13C NMR [m.chemicalbook.com]

- 6. This compound(108-64-5) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mcdb.ca [mcdb.ca]

An In-depth Technical Guide to the Biosynthesis of Ethyl Isovalerate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isovalerate is a key volatile ester contributing to the characteristic fruity aroma of many plants, playing a vital role in pollinator attraction and fruit flavor. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the metabolic pathways, enzymatic reactions, and regulatory aspects. The guide includes a compilation of available quantitative data, detailed experimental protocols for analysis and enzyme characterization, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding and further research into this important secondary metabolite.

Introduction

Volatile organic compounds (VOCs) are crucial for plant communication and interaction with their environment. Among these, esters are a major class of compounds responsible for the diverse floral and fruity scents. This compound, with its powerful fruity and apple-like aroma, is a significant contributor to the flavor and fragrance of numerous fruits, such as apples and strawberries[1][2]. Its biosynthesis involves the convergence of amino acid catabolism and the final steps of glycolysis, culminating in an esterification reaction. Understanding this pathway is critical for metabolic engineering efforts aimed at enhancing the aromatic properties of fruits and for the biotechnological production of natural flavors.

The Biosynthesis Pathway of this compound

The formation of this compound in plants is a two-step process involving the synthesis of its precursors, isovaleryl-CoA and ethanol, followed by their condensation.

Precursor Biosynthesis

The primary source of the isovaleryl moiety for this compound synthesis is the catabolism of the branched-chain amino acid L-leucine. This pathway is a fundamental metabolic process in plants and primarily occurs within the mitochondria[3][4].

The key steps are:

-

Transamination: L-leucine is converted to α-ketoisocaproate. This reversible reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) .

-

Oxidative Decarboxylation: α-ketoisocaproate is subsequently decarboxylated to form isovaleryl-CoA. This irreversible step is catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex .

Ethanol in plants is primarily produced through anaerobic respiration (fermentation), where pyruvate, the end product of glycolysis, is converted to ethanol in a two-step process:

-

Decarboxylation of Pyruvate: Pyruvate is decarboxylated to acetaldehyde by the enzyme pyruvate decarboxylase (PDC) .

-

Reduction of Acetaldehyde: Acetaldehyde is then reduced to ethanol by alcohol dehydrogenase (ADH) , a reaction that consumes NADH. While this process is most active under anaerobic conditions, low levels of ethanol can be present in various plant tissues even under aerobic conditions, particularly during ripening[5][6][7].

Esterification: The Final Step

The final step in the biosynthesis of this compound is the esterification of isovaleryl-CoA with ethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) [8]. AATs belong to the large and diverse BAHD superfamily of acyltransferases. These enzymes exhibit broad substrate specificity, which accounts for the wide variety of esters found in plants[8].

The reaction is as follows:

Isovaleryl-CoA + Ethanol ⇌ this compound + Coenzyme A

The availability of both isovaleryl-CoA and ethanol, as well as the expression and kinetic properties of the specific AATs present in the tissue, are critical factors determining the rate of this compound production.

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions.

Table 1: Concentration of this compound and its Precursors in Plant Tissues

| Plant Species | Cultivar | Tissue | This compound Concentration | Leucine Concentration | Ethanol Concentration | Reference(s) |

| Strawberry (Fragaria × ananassa) | Seolhyang | Ripe Fruit | 3787 µg/kg (total volatiles) | - | - | [7] |

| Strawberry (Fragaria × ananassa) | Various | Ripe Fruit | Up to 1592 (Odor Activity Value) | - | - | [1] |

| Apple (Malus domestica) | Royal Gala | Ripe Fruit | High relative abundance | - | - | [9] |

| Tomato (Lycopersicon esculentum) | Castlemart | Ripe Fruit | Not detected aerobically | - | Inhibitory at high concentrations | [6] |

| Various Fruits | - | Ripe/Over-ripe | - | - | 0.9% - 8% | [5][10] |

Note: Data for isovaleryl-CoA concentrations in plant tissues are scarce in the literature.

Experimental Protocols

Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes the extraction and quantification of this compound from fruit tissue.

4.1.1. Sample Preparation

-

Flash-freeze fresh plant tissue (e.g., 1-5 g of fruit pulp) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Transfer a known amount of the powdered tissue (e.g., 1 g) to a 20 mL headspace vial.

-

Add a saturated solution of NaCl (e.g., 5 mL) to inhibit enzymatic activity and improve the release of volatiles.

-

Add a known amount of an appropriate internal standard (e.g., ethyl heptanoate) for quantification.

-

Immediately seal the vial with a PTFE/silicone septum.

4.1.2. HS-SPME

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C).

-

Equilibrate the sample for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30-60 minutes) to adsorb the volatiles.

4.1.3. GC-MS Analysis

-

Injector:

-

Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) for a short period (e.g., 2-5 minutes) in splitless mode.

-

-

Column:

-

Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Oven Temperature Program:

-

Initial temperature: 40 °C for 2 minutes.

-

Ramp: Increase at 5 °C/min to 150 °C.

-

Ramp: Increase at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-350.

-

Source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

4.1.4. Data Analysis

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantify the compound by calculating the peak area ratio of this compound to the internal standard and comparing it to a calibration curve generated with known concentrations of the standard.

Alcohol Acyltransferase (AAT) Enzyme Assay

This protocol outlines a method to measure the activity of AAT in producing this compound.

4.2.1. Protein Extraction

-

Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 1 mM PMSF, and 5% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4 °C for 20 minutes.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

4.2.2. Enzyme Reaction

-

Prepare a reaction mixture in a glass vial containing:

-

50 mM Tris-HCl, pH 7.5

-

10 mM Ethanol

-

0.5 mM Isovaleryl-CoA

-

Crude protein extract (e.g., 100 µg of total protein)

-

-

Seal the vial and incubate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 1-2 hours) with gentle agitation.

-

Terminate the reaction by adding a small volume of a saturated NaCl solution and an organic solvent (e.g., hexane) containing an internal standard.

-

Vortex vigorously to extract the produced this compound into the organic phase.

-

Analyze the organic phase by GC-MS as described in Protocol 4.1.

4.2.3. Activity Calculation

-

Quantify the amount of this compound produced.

-

Express the enzyme activity as the amount of product formed per unit of time per amount of protein (e.g., pmol/h/mg protein).

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of this compound

Experimental Workflow for this compound Analysis

Workflow for AAT Enzyme Assay

Conclusion

The biosynthesis of this compound in plants is a fascinating interplay between primary and secondary metabolism. The catabolism of leucine provides the essential carbon skeleton in the form of isovaleryl-CoA, which is then esterified with ethanol, a product of fermentation. The final and often rate-limiting step is catalyzed by alcohol acyltransferases. While the general pathway is understood, further research is needed to elucidate the specific AATs involved in this compound synthesis in different plant species, their kinetic properties, and the regulatory mechanisms that control their expression. The protocols and data presented in this guide provide a solid foundation for researchers to explore these questions and to devise strategies for the metabolic engineering of this important flavor and fragrance compound.

References

- 1. Quantitative analysis of fragrance and odorants released from fresh and decaying strawberries. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 2. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. hst-j.org [hst-j.org]

- 6. Effect of Endogenously Synthesized and Exogenously Applied Ethanol on Tomato Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl Isovalerate: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for ethyl isovalerate (also known as ethyl 3-methylbutanoate), a common ester found in fruits and used as a flavoring and fragrance agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 90 MHz[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.13 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.17 | Multiplet | 1H | -CH₂-CH (CH₃)₂ |

| ~2.15 | Doublet | 2H | -CH₂ -CH(CH₃)₂ |

| ~1.26 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.96 | Doublet | 6H | -CH( CH₃ )₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 173.02 | C | C =O (Carbonyl) |

| 60.02 | CH₂ | -O -CH₂-CH₃ |

| 43.57 | CH₂ | -CH₂ -CH(CH₃)₂ |

| 25.80 | CH | -CH₂-CH (CH₃)₂ |

| 22.43 | CH₃ | -CH(CH₃ )₂ |

| 14.33 | CH₃ | -O-CH₂-CH₃ |

Table 3: Mass Spectrometry Data for this compound

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 130 | Low | [M]⁺ (Molecular Ion)[2] |

| 88 | 100% (Base Peak) | [C₄H₈O₂]⁺ (McLafferty Rearrangement)[1][2] |

| 85 | High | [M - OCH₂CH₃]⁺ |

| 57 | High | [CH(CH₃)₂]⁺ (Isopropyl Cation)[1][2] |

| 43 | Moderate | [CH(CH₃)₂]⁺ or [C₃H₇]⁺[1][2] |

Table 4: Infrared (IR) Spectroscopy Data for this compound

Technique: Liquid Film/ATR

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~2960-2870 | Strong | C-H (sp³) Stretch |

| ~1735 | Strong, Sharp | C=O (Ester) Stretch |

| ~1180 | Strong | C-O (Ester) Stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For a typical ¹H NMR spectrum, 5-25 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[3] For ¹³C NMR, a more concentrated sample of 50-100 mg is often required due to the low natural abundance of the ¹³C isotope.[3] The solvent is added to the sample in a clean, dry vial before transferring the solution into a high-quality NMR tube.[3] A small amount of an internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing.[3]

-

Data Acquisition : The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4][5] A process called "locking" is performed, where the instrument's magnetic field is stabilized by focusing on the deuterium signal from the solvent.[6] "Shimming" is then carried out to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.[6] For ¹H NMR, a small number of scans are usually sufficient. For ¹³C NMR, a significantly larger number of scans are accumulated and averaged to achieve an adequate signal-to-noise ratio.[5][6]

-

Data Processing : The acquired data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased and the baseline is corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat/Thin Film) : As this compound is a liquid, a "neat" spectrum is easily obtained.[7] A drop of the liquid is applied to the surface of one salt plate (typically NaCl or KBr).[7] A second salt plate is placed on top, and the two plates are gently rotated to spread the liquid into a thin, uniform film.[7][8]

-

Background Collection : Before running the sample, a background spectrum of the empty spectrometer chamber is collected. This allows the instrument's software to subtract signals from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the spectrometer itself.[7]

-

Sample Analysis : The salt plates containing the sample film are placed in the sample holder within the IR spectrometer. The infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency. The final spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Alternative Method (ATR-IR) : Attenuated Total Reflectance (ATR) is a common alternative that requires minimal sample preparation. A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and the spectrum is collected.[1]

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS) : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method. A small amount of the sample, dissolved in a volatile solvent, is injected into the gas chromatograph. The GC separates the components of the sample, and this compound elutes at a characteristic retention time.

-

Ionization : As the compound exits the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a reproducible manner.[9]

-

Mass Analysis : The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or ion trap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the structural basis for the observed spectral data.

References

- 1. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(108-64-5) 1H NMR spectrum [chemicalbook.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. epfl.ch [epfl.ch]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of Ethyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of ethyl isovalerate, a compound of interest in various scientific and industrial applications, including the pharmaceutical and flavor and fragrance industries. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties of this compound

This compound, also known as ethyl 3-methylbutanoate, is a colorless liquid recognized for its characteristic fruity aroma, often described as apple-like. A thorough understanding of its physical properties is crucial for its application in research and development, particularly in drug formulation and as a flavoring agent.

Quantitative Data Summary

The physical properties of this compound have been determined by various analytical methods. The table below summarizes the key quantitative data for its boiling point and density.

| Physical Property | Value | Conditions |

| Boiling Point | 131-135 °C (268-275 °F) | At 760 mmHg (standard atmospheric pressure) |

| Density | 0.862-0.868 g/mL | At 20-25 °C (68-77 °F) |

| Melting Point | -99.3 °C (-146.7 °F) | - |

| Vapor Pressure | 7.85 mmHg | At 25 °C (77 °F) |

| Refractive Index | 1.395-1.399 | At 20 °C (68 °F) |

Experimental Protocols for Property Determination

Accurate determination of the physical properties of this compound is essential for its proper handling, application, and quality control. The following sections detail the methodologies for measuring its boiling point and density, based on established standards.

Determination of Boiling Point

The boiling point of this compound is determined using a distillation method, which is a standard procedure for volatile organic liquids.

Principle: This method involves heating the liquid to its boiling point, at which the vapor pressure of the liquid equals the pressure of the gas above it. The temperature of the vapor is measured as it condenses, providing an accurate boiling point reading.

Apparatus:

-

Distillation flask

-

Condenser

-

Heat source (e.g., heating mantle)

-

Calibrated thermometer or temperature probe

-

Receiving flask

-

Boiling chips

Procedure:

-

A measured volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the first drop of distillate is collected in the receiving flask.

-

Heating is continued, and the temperature is monitored. The boiling point is the temperature range over which the liquid distills. For a pure compound like this compound, this range should be narrow.

-

The atmospheric pressure is recorded at the time of the experiment, as boiling point is dependent on pressure.

Determination of Density

The density of this compound can be accurately measured using a digital density meter or a pycnometer.

Principle: Density is defined as mass per unit volume. Both methods rely on accurately measuring the mass of a known volume of the liquid.

Method 1: Digital Density Meter

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe for sample injection

Procedure:

-

The digital density meter is calibrated using a standard of known density (e.g., dry air and deionized water).

-

A small sample of this compound is injected into the oscillating U-tube of the meter.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.

-

The temperature of the sample is controlled by the instrument and recorded along with the density reading.

Method 2: Pycnometer

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 20 °C or 25 °C).

-

Any excess liquid is removed, and the outside of the pycnometer is carefully dried.

-

The mass of the filled pycnometer is accurately weighed.

-

The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Workflow and Logical Relationships

The determination of the physical properties of this compound follows a logical workflow, from sample preparation to data analysis and reporting. The following diagram illustrates this process.

Caption: Workflow for determining the physical properties of this compound.

Synthesis and Purification

This compound is typically synthesized via the Fischer esterification of isovaleric acid with ethanol, using an acid catalyst such as sulfuric acid. The reaction mixture is then subjected to a series of purification steps, including neutralization, washing, and fractional distillation, to obtain the pure ester. The purity of the final product is critical for the accurate determination of its physical properties and for its intended applications.

The Solubility of Ethyl Isovalerate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl isovalerate in a range of common organic solvents. This compound (CAS No. 108-64-5), an ester recognized for its characteristic fruity aroma, finds applications in the flavor, fragrance, and pharmaceutical industries. A thorough understanding of its solubility is critical for formulation development, process chemistry, and drug delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these experimental processes.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For the purposes of this guide, solubility is primarily presented in grams per liter (g/L). The principle of "like dissolves like" is a fundamental concept governing solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, an ester with both a polar carbonyl group and non-polar alkyl chains, exhibits a wide range of solubilities in various organic solvents.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in numerous organic solvents at 25°C. This data is essential for selecting appropriate solvent systems for various applications.

| Solvent | Chemical Class | Solubility (g/L) at 25°C[1] |

| Chloroform | Halogenated Hydrocarbon | 2287.94 |

| Acetic Acid | Carboxylic Acid | 1553.12 |

| Dichloromethane | Halogenated Hydrocarbon | 1455.66 |

| Tetrahydrofuran (THF) | Ether | 1392.58 |

| Methanol | Alcohol | 1309.04 |

| Cyclohexanone | Ketone | 1032.12 |

| N-Methyl-2-pyrrolidone (NMP) | Amide | 1011.23 |

| Ethanol | Alcohol | 995.49 |

| tert-Butanol | Alcohol | 966.24 |

| Isopropanol | Alcohol | 943.43 |

| 1,4-Dioxane | Ether | 919.28 |

| transcutol | Ether Alcohol | 918.1 |

| Dimethylformamide (DMF) | Amide | 875.83 |

| Acetone | Ketone | 814.9 |

| n-Propanol | Alcohol | 789.11 |

| 2-Methoxyethanol | Ether Alcohol | 769.01 |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | 746.02 |

| sec-Butanol | Alcohol | 742.08 |

| Propionic Acid | Carboxylic Acid | 737.12 |

| n-Butanol | Alcohol | 727.88 |

| Acetonitrile | Nitrile | 721.47 |

| n-Hexanol | Alcohol | 692.74 |

| Isobutanol | Alcohol | 633.34 |

| 1,2-Dichloroethane | Halogenated Hydrocarbon | 620.94 |

| N,N-Dimethylacetamide (DMAc) | Amide | 600.83 |

| Isopentanol | Alcohol | 519.33 |

| 2-Butanone (MEK) | Ketone | 475.54 |

| n-Pentanol | Alcohol | 459.16 |

| n-Octanol | Alcohol | 451.25 |

| Propylene Glycol | Diol | 448.07 |

| Methyl tert-butyl ether (MTBE) | Ether | 432.0 |

| n-Butyl acetate | Ester | 428.14 |

| Methyl acetate | Ester | 405.88 |

| Ethyl formate | Ester | 393.65 |

| Ethyl acetate | Ester | 387.13 |

| Cyclohexane | Alkane | 362.99 |

| Formic Acid | Carboxylic Acid | 348.59 |

| 2-Ethoxyethanol | Ether Alcohol | 352.23 |

| 2-Butoxyethanol | Ether Alcohol | 322.06 |

| Tetrachloromethane | Halogenated Hydrocarbon | 296.52 |

| n-Heptanol | Alcohol | 291.28 |

| n-Pentyl acetate | Ester | 288.92 |

| n-Propyl acetate | Ester | 278.51 |

| Ethylene Glycol | Diol | 253.06 |

| Isopropyl acetate | Ester | 243.8 |

| Methyl isobutyl ketone (MIBK) | Ketone | 240.66 |

| n-Hexane | Alkane | 229.4 |

| Toluene | Aromatic Hydrocarbon | 218.02 |

| Isobutyl acetate | Ester | 203.0 |

| o-Xylene | Aromatic Hydrocarbon | 183.32 |

| Ethylbenzene | Aromatic Hydrocarbon | 179.88 |

| n-Heptane | Alkane | 159.55 |

| Water | Inorganic | 7.44 |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The following sections detail the methodologies for three common and reliable methods for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the evaporation of the solvent to isolate the solute and determine its mass.

Materials and Apparatus:

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Drying oven

-

This compound (high purity)

-

Selected organic solvent (high purity)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct layer of undissolved this compound ensures that the solution is saturated.

-

Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Analysis:

-

Allow the vial to stand undisturbed at the set temperature until the excess this compound has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-calibrated pipette.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the evaporating dish. For volatile solvents, this can be done at room temperature in a fume hood. For less volatile solvents, a drying oven at a temperature below the boiling point of this compound (131-133°C) can be used.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dissolved this compound (g) / Volume of aliquot (L))

-

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for complex mixtures or when only small sample volumes are available.

Materials and Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Analytical column appropriate for the separation of this compound from the solvent

-

Thermostatically controlled shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Mobile phase for HPLC

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.

-

-

Sample Preparation for HPLC:

-

Withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any undissolved microdroplets.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared standards and the diluted sample into the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

UV-Visible Spectrophotometry Method

This method is suitable when the solute has a distinct chromophore that absorbs light in the UV-Visible range, and the solvent is transparent in that region.

Materials and Apparatus:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Thermostatically controlled shaker

-

Syringe filters

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Selected organic solvent (high purity)

Procedure:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

-

Sample Preparation:

-

Withdraw and filter an aliquot of the supernatant.

-

Dilute the filtered sample with the solvent to an absorbance value within the linear range of the Beer-Lambert law (typically 0.1 - 1.0 AU).

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the standards and the diluted sample at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Calculation:

-

Create a calibration curve by plotting absorbance versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility in the original saturated solution, correcting for the dilution.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for the experimental determination of solubility.

References

Toxicological Profile of Ethyl Isovalerate for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isovalerate (CAS No. 108-64-5), a clear, colorless liquid with a characteristic fruity, apple-like odor, is widely used as a flavoring agent in the food industry and a fragrance ingredient in cosmetics and perfumes.[1][2] Its application in various consumer products necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the toxicological data available for this compound, intended for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Ethyl 3-methylbutanoate | [1] |

| Synonyms | Ethyl isopentanoate, Isovaleric acid ethyl ester | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| Boiling Point | 131-133 °C | [1] |

| Melting Point | -99.3 °C | [1] |

| Density | 0.862-0.866 g/mL at 25°C | [1] |

| Solubility in Water | Slightly soluble | [1] |

Toxicological Profile

Acute Toxicity

This compound exhibits a low order of acute toxicity via oral and dermal routes of exposure.

| Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Oral | LD₅₀ | > 5000 | [3] |

| Rabbit | Oral | LD₅₀ | 7031 | [3] |

| Rabbit | Dermal | LD₅₀ | > 5000 | [3] |

Sub-chronic Toxicity

A 90-day repeated dose oral toxicity study was conducted in rats. No adverse effects on body weight, food consumption, or blood and urine chemistry were observed.

| Species | Duration | NOAEL (Male) | NOAEL (Female) | Reference |

| Rat | 90 days | 12.1 mg/kg bw/day | 13.6 mg/kg bw/day | [3] |

Genotoxicity

Based on a battery of in vitro assays, this compound is considered to be non-genotoxic.[3]

| Assay | System | Concentration | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2uvrA | Up to 5000 µ g/plate | With and without S9 | Negative | [4] |

| BlueScreen Assay | Human Cells | Not specified | With and without | Negative for genotoxicity and cytotoxicity | [4] |

| In vitro Micronucleus Test (on read-across substance Mthis compound) | Human peripheral blood lymphocytes | Up to 1160 µg/mL | With and without S9 | Negative | [4] |

Carcinogenicity

No substance-specific data on the carcinogenicity of this compound are available.[3] A read-across approach can be utilized by considering the carcinogenicity of its primary metabolites: isovaleric acid and ethanol.

-

Isovaleric Acid: Not classified as a carcinogen by major regulatory agencies.[5]

-

Ethanol: Classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[6][[“]] The carcinogenicity of alcoholic beverages is primarily attributed to ethanol and its metabolite, acetaldehyde.[[“]][8][9][10]

Reproductive and Developmental Toxicity

No substance-specific data on the reproductive and developmental toxicity of this compound are available.[3] Data from a structural analog, ethyl 2-methylbutyrate, is used for a read-across assessment. A combined repeated-dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422) on ethyl 2-methylbutyrate showed no adverse effects on reproduction or development in rats at doses up to 1000 mg/kg bw/day.[11]

Human Health Effects

In human studies, a 2% solution of this compound in petrolatum was not found to be irritating to the skin under occlusion for 48 hours, nor did it produce skin sensitization in a maximization test.[3]

Metabolism

This compound is expected to be rapidly hydrolyzed in the body by esterases into its constituent parts: isovaleric acid and ethanol.[12]

-

Isovaleric acid , a branched-chain fatty acid, is a natural component of the diet and an intermediate in the metabolism of the amino acid leucine. It is further metabolized via the fatty acid oxidation pathway.

-

Ethanol is primarily metabolized in the liver, first to acetaldehyde by alcohol dehydrogenase (ADH), and then to acetate by aldehyde dehydrogenase (ALDH).[9]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

Methodology:

-

Strains: At least five strains of bacteria are used, typically Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2uvrA), which are selected to detect different types of mutations.[4][11]

-

Preparation: The test substance is dissolved in a suitable solvent (e.g., DMSO).

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[4][11] This is done using either the plate incorporation or pre-incubation method.[9]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[13]

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

Methodology:

-

Animals: Typically, mice or rats are used.[6] At least 5 analyzable animals per sex per group are required.[6]

-

Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.[14]

-

Treatment Schedule: A single or two daily doses are typically administered.[6]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (usually 24 and 48 hours).[10]

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature).

-

Analysis: A statistically significant and dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.[14]

Conclusion

This compound demonstrates a low level of acute and sub-chronic toxicity. It is not considered to be genotoxic based on in vitro testing. While no direct data exists for carcinogenicity or reproductive and developmental toxicity, a read-across approach using data from its metabolites and structural analogs suggests a low concern for these endpoints at current exposure levels. As with any chemical substance, appropriate safety precautions and handling procedures should be followed in a research or industrial setting. This guide provides a foundational understanding of the toxicological profile of this compound to support its safe use in various applications.

References

- 1. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. oecd.org [oecd.org]

- 4. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Alcohol and cancer - Wikipedia [en.wikipedia.org]

- 7. consensus.app [consensus.app]

- 8. Carcinogenic, ethanol, acetaldehyde and noncarcinogenic higher alcohols, esters, and methanol compounds found in traditional alcoholic beverages. A risk assessment approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The link between alcohol and cancer | Yale School of Public Health [ysph.yale.edu]

- 10. Ways alcohol causes cancer [cancervic.org.au]

- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 12. Showing Compound this compound (FDB001326) - FooDB [foodb.ca]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. criver.com [criver.com]

An In-depth Technical Guide to the Safe Handling of Ethyl Isovalerate in the Laboratory

This guide provides comprehensive safety and handling information for ethyl isovalerate, tailored for researchers, scientists, and drug development professionals. It outlines the substance's properties, potential hazards, and detailed protocols for its safe use, storage, and emergency management in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless, oily liquid recognized by its strong, fruity odor, often compared to apples or bananas.[1][2][3] It is less dense than water and its vapors are heavier than air.[1][3] This substance is utilized as a flavoring agent in the food and beverage industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [1][4] |

| Molecular Weight | 130.18 g/mol | [1] |

| CAS Number | 108-64-5 | [4][6] |

| Appearance | Colorless oily liquid | [1][7] |

| Boiling Point | 131-133 °C @ 760 mm Hg | [1][2] |

| Melting Point | -99.3 °C | [1][8] |

| Flash Point | 26 - 37 °C (Closed Cup) | [6][7][8] |

| Density | 0.862 - 0.866 g/mL at 25 °C | [1][2] |

| Refractive Index | 1.395 - 1.399 (n20/D) | [1][5] |

| Solubility in Water | 1.76 - 2 mg/mL at 20 °C | [1][2] |

| Vapor Pressure | 7.5 mm Hg at 20 °C | [2] |

| Oral LD50 (Rabbit) | 7,031 mg/kg | [9][10] |

| Oral LD50 (Rat) | >5000 mg/kg | [11] |

| Dermal LD50 (Rabbit) | >5000 mg/kg | [11] |

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid and vapor.[4][12][13] It can cause skin and eye irritation.[7][9][13] While it has a low order of acute toxicity, inhalation may lead to respiratory tract irritation, and ingestion can irritate the digestive tract.[7][10]

-

GHS Pictograms :

-

Flame (Flammable Liquid)

-

Exclamation Mark (Skin/Eye Irritant)

-

-

Hazard Statements :

Experimental and Handling Protocols

Objective: To outline the necessary precautions for routine handling and storage to minimize exposure and risk.

Methodology:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[7][15]

-

Ignition Sources: Keep the substance away from heat, sparks, open flames, and hot surfaces.[7][9][10] Implement a strict "No Smoking" policy in the handling area.[4]

-

Electrostatic Discharge: Take precautionary measures against static discharge.[4][8] Use grounded and bonded containers and receiving equipment during transfers.[7][13] Employ spark-proof tools.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Hygiene: Wash hands thoroughly after handling the substance and before breaks or leaving the laboratory.[8][9] Contaminated clothing should be removed and washed before reuse.[13]

-

Storage: Store containers in a cool, dry, and well-ventilated area designated for flammables.[7][13] Keep containers tightly closed to prevent leakage and evaporation.[4][8] Opened containers must be carefully resealed and kept upright.[10]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8][9][13]

Objective: To provide a systematic procedure for safely containing, cleaning, and disposing of an this compound spill.

Methodology:

-

Immediate Isolation: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1]

-

Eliminate Ignition Sources: Immediately remove all sources of ignition (flares, sparks, flames, hot surfaces) from the vicinity.[10][16]

-

Ventilation: Ensure the area is well-ventilated to disperse vapors.

-

Personal Protection: Don appropriate PPE, including a respirator, chemical safety goggles, and heavy rubber gloves, before approaching the spill.[4]

-

Containment:

-

Clean-Up:

-

Disposal: Dispose of the waste material through a licensed disposal company, following all local, regional, and national regulations.[6][9] Do not allow the product to enter drains.[4][10]

Objective: To provide immediate care for individuals exposed to this compound.

Methodology:

-

General Advice: Move the affected person out of the dangerous area. If symptoms persist, consult a physician and show them the Safety Data Sheet (SDS).[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[6][9]

-

Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin with soap and plenty of water for at least 15 minutes.[7][9] If skin irritation occurs, get medical advice.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Remove contact lenses if present and easy to do.[6] If eye irritation persists, seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[9][10] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[7][9] Seek immediate medical attention.[9]

Personal Protective Equipment (PPE)

The selection of PPE depends on the concentration and amount of this compound being handled.[10]

-

Eye/Face Protection: Wear chemical safety glasses or goggles.[12] A face shield is recommended for larger quantities or when there is a risk of splashing.[8][9]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., Nitrile rubber).[10] Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[9]

-

Body Protection: Wear a lab coat. For tasks with a higher risk of exposure, impervious clothing or flame-retardant antistatic protective clothing is required.[9][10]

-

-

Respiratory Protection: If engineering controls (like a fume hood) are insufficient or during emergency response, use a NIOSH (US) or EN 166 (EU) approved respirator. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[8][9]

Visual Guides for Laboratory Safety

The following diagrams illustrate key safety workflows for handling this compound.

References

- 1. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 108-64-5 [chemicalbook.com]

- 4. elan-chemical.com [elan-chemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. johndwalsh.com [johndwalsh.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. aurochemicals.com [aurochemicals.com]

- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. vigon.com [vigon.com]

- 15. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

role of ethyl isovalerate as a metabolite in organisms

An In-depth Technical Guide on the Role of Ethyl Isovalerate as a Metabolite in Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a volatile organic compound with a characteristic fruity aroma, is recognized not only for its significant role in the flavor and fragrance industries but also as a metabolite in various biological systems. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a metabolite, delving into its biosynthesis, metabolic pathways, physiological effects, and toxicological profile. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into this multifaceted molecule.

Introduction

This compound (ethyl 3-methylbutanoate) is an ethyl ester of isovaleric acid.[1] It is naturally present in a variety of fruits and is a significant contributor to their characteristic aromas.[1] Beyond its role as a flavorant, this compound is formed endogenously in organisms through the esterification of ethanol with isovaleric acid, a metabolite derived from the branched-chain amino acid, leucine.[2] As a member of the fatty acid ethyl ester (FAEE) family, its metabolic fate and physiological implications are of growing interest, particularly in the context of ethanol metabolism and its potential as a biomarker.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound in organisms involves the esterification of isovaleric acid with ethanol. This reaction can be catalyzed by several enzymes, with carboxylesterases and fatty acid ethyl ester synthases (FAEES) being the most prominent.

Precursors

-